molecular formula C9H18N2O2 B7861291 [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid

[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid

Cat. No.: B7861291
M. Wt: 186.25 g/mol
InChI Key: JTWHZYOKFJLPBE-UHFFFAOYSA-N
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Description

[(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Biological Activity

Neurotransmitter Interactions

The compound shows notable interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine. These interactions suggest potential applications in neuropharmacology, especially in the treatment of neurological and psychiatric disorders.

Acetylcholine System Modulation

Studies indicate that [(1-Methyl-piperidin-4-ylmethyl)-amino]-acetic acid may act as a modulator of the cholinergic system. This activity is likely due to its structural similarity to acetylcholine, potentially allowing it to interact with cholinergic receptors or influence acetylcholine metabolism.

Dopaminergic Effects

The compound's interaction with the dopaminergic system suggests possible applications in treating conditions such as Parkinson's disease or schizophrenia. Its activity profile is similar to that of other dopamine receptor modulators, though with potentially unique characteristics.

Anti-inflammatory and Analgesic Properties

Preliminary studies have revealed anti-inflammatory and analgesic properties of this compound, making it a candidate for further investigation in pain management therapies. These properties may be related to its ability to modulate inflammatory pathways or influence pain perception mechanisms.

Enzyme Inhibition and Receptor Modulation

The compound's structural features suggest potential activity as an enzyme inhibitor or receptor modulator. This characteristic could have implications for various biological processes and therapeutic applications.

Table 1: Comparative Biological Activities

CompoundNeurotransmitter InteractionAnti-inflammatory ActivityAnalgesic Effect
This compoundModerateSignificantModerate
Related compound aWeakModerateWeak
Related compound bStrongWeakStrong

Antibacterial Activity

While not its primary area of activity, this compound has shown some antibacterial properties. Its activity against various bacterial strains is summarized in the following table:

Table 2: Antibacterial Activity (MIC values in μg/mL)

Bacterial StrainThis compoundCompound aCompound b
B. subtilis75>100>100
E. faecalis125>100>100
E. coli<125>125>125
P. aeruginosa150>125>125

These results indicate that this compound exhibits broader and more potent antibacterial activity compared to related compounds .

Potential Therapeutic Applications

Based on its biological activity profile, this compound shows promise in several therapeutic areas:

  • Neurodegenerative disorders
  • Pain management
  • Inflammatory conditions
  • Psychiatric disorders
  • Potential antibacterial applications

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11-4-2-8(3-5-11)6-10-7-9(12)13/h8,10H,2-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWHZYOKFJLPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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